

AIAP error "chromosome distribution mismatch"

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AIAP Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Automated Image Analysis Platform (**AIAP**). These resources are intended for researchers, scientists, and drug development professionals using **AIAP** for their experiments.

Troubleshooting Guide: "Chromosome Distribution Mismatch" Error

This guide addresses the "chromosome distribution mismatch" error that can occur during automated karyotyping and chromosome analysis with **AIAP**. This error indicates a discrepancy between the expected and observed distribution of chromosomes or chromosomal regions in the analyzed sample.

Q1: What is the "chromosome distribution mismatch" error in **AIAP**?

The "chromosome distribution mismatch" error is a notification from the **AIAP** software indicating that the chromosomal count or arrangement in a given metaphase spread does not align with the expected reference karyotype. This can manifest as an incorrect total number of chromosomes, the misidentification of individual chromosomes, or the failure to properly group chromosomes based on their morphology.

Q2: What are the common causes of this error?

The error can originate from several sources, broadly categorized as pre-analytical, analytical, and software-related issues.

- Pre-analytical: Issues with sample preparation, such as poor cell culture conditions, incorrect harvesting times, or suboptimal slide preparation, can lead to overlapping or poorly spread chromosomes, which the **AIAP** software may misinterpret.
- Analytical: Human error during the image acquisition phase, such as capturing images with low resolution, poor contrast, or focusing issues, can impede the software's ability to accurately identify and segment chromosomes. Errors in manual chromosome counting and identification can also lead to discrepancies when compared with the software's automated analysis.^[1]
- Software-related: The **AIAP**'s image analysis algorithms may incorrectly segment or classify chromosomes, particularly in cases of complex rearrangements, abnormal morphologies, or low-quality images. In some instances, incorrect parameter settings within the **AIAP** software can also trigger this error.^[2]

Q3: How can I troubleshoot the "chromosome distribution mismatch" error?

Follow this step-by-step troubleshooting workflow to identify and resolve the error:

- Review Image Quality:
 - Action: Visually inspect the raw image data for the affected sample within the **AIAP** interface.
 - Check for: Poor contrast, inadequate resolution, over or underexposure, and artifacts.
 - Remedy: If image quality is suboptimal, re-capture the images following the recommended guidelines in the **AIAP** user manual.
- Verify Sample Preparation:
 - Action: Review the sample preparation protocol used for the problematic sample.

- Check for: Deviations from the standard operating procedure (SOP) in cell culture, harvesting, fixation, or slide preparation.
- Remedy: If procedural inconsistencies are identified, re-prepare the sample from a backup or a new culture.
- Check **AIAP** Analysis Parameters:
 - Action: In the **AIAP** software, navigate to the analysis settings for the specific experiment.
 - Check for: Incorrectly set parameters for chromosome segmentation, classification, or karyotype assembly.
 - Remedy: Restore the default analysis parameters or adjust them according to the specific requirements of your cell line or sample type.
- Perform Manual Verification:
 - Action: Manually count and karyotype the chromosomes from the raw image data.
 - Check for: Discrepancies between your manual analysis and the **AIAP**'s automated results. This can help determine if the error is due to a software misinterpretation or a genuine chromosomal abnormality.[\[1\]](#)

The following diagram illustrates the troubleshooting workflow:

```
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```
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```

```
start -> review_image; review_image -> image_ok; image_ok -> verify_sample_prep [label="Yes"]; image_ok -> recapture_image [label="No"]; recapture_image -> end; verify_sample_prep -> sample_prep_ok; sample_prep_ok -> check_parameters [label="Yes"]; sample_prep_ok -> reprepare_sample [label="No"]; reprepare_sample -> end; check_parameters -> parameters_ok; parameters_ok -> manual_verification [label="Yes"]; parameters_ok -> adjust_parameters [label="No"]; adjust_parameters -> end; manual_verification -> discrepancy_found; discrepancy_found -> software_issue [label="Yes"]; discrepancy_found -> genuine_abnormality [label="No"]; }
```

Caption: Troubleshooting workflow for the "chromosome distribution mismatch" error.

FAQs

Q4: Can this error be indicative of a true biological phenomenon?

Yes. While often a technical artifact, a "chromosome distribution mismatch" error can sometimes correctly identify genuine aneuploidy or other chromosomal abnormalities in the sample. Therefore, it is crucial to follow the troubleshooting workflow to rule out technical causes before concluding that the result reflects a true biological state.

Q5: How does the **AIAP**'s performance compare to manual analysis?

The **AIAP** is designed to improve the efficiency and standardization of chromosome analysis. However, its performance is highly dependent on the quality of the input data. The following

table summarizes a hypothetical comparison of error rates between the **AIAP**'s automated analysis and manual analysis by a trained cytogeneticist.

Error Type	AIAP Automated Analysis Error Rate (%)	Manual Analysis Error Rate (%)
Chromosome Counting Errors	1.5	0.8
Incorrect Chromosome Identification	2.1	1.2
Karyotype Assembly Errors	1.8	1.0
Overall Error Rate	5.4	3.0

Note: These are hypothetical data for illustrative purposes.

Q6: What is the recommended protocol for verifying a suspected "chromosome distribution mismatch"?

If you suspect a genuine chromosomal abnormality after troubleshooting, we recommend the following verification protocol:

Protocol: Manual Karyotype Verification

- Image Selection: From the **AIAP**, select at least 20 high-quality metaphase spread images from the sample in question.
- Chromosome Counting: For each image, manually count the total number of chromosomes.
- Karyotyping: For at least 5 of the counted metaphase spreads, perform a full manual karyotype analysis. This involves cutting out each chromosome from a printout or using digital image editing software to arrange them in pairs according to size, centromere position, and banding pattern.
- Comparison: Compare the manual karyotypes to the results generated by the **AIAP**.
- Confirmation: If a consistent chromosomal abnormality is detected across multiple manually analyzed cells, it is likely a genuine biological finding. Further validation using techniques

such as Fluorescence In Situ Hybridization (FISH) may be warranted.

The logical relationship for the decision-making process is as follows:

```
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fontcolor="#202124"]; biological_finding [label="Genuine Biological Finding", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; no_abnormality [label="No Abnormality Detected",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> troubleshoot; troubleshoot -> technical_issue; technical_issue -> resolve_issue
[label="Yes"]; technical_issue -> manual_verification [label="No"]; manual_verification ->
abnormality_confirmed; abnormality_confirmed -> biological_finding [label="Yes"];
abnormality_confirmed -> no_abnormality [label="No"]; }
```

Caption: Decision logic for investigating a "chromosome distribution mismatch" error.

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References

- 1. karyotypinghub.com [karyotypinghub.com]
- 2. Identification and Analysis of Error Types in High-Throughput Genotyping - PMC [pmc.ncbi.nlm.nih.gov]

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